4-(2-Methoxy-5-methylphenyl)picolinic acid
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Overview
Description
4-(2-Methoxy-5-methylphenyl)picolinic acid is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. It is a derivative of picolinic acid, featuring a methoxy and methyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety.
Preparation Methods
The synthesis of 4-(2-Methoxy-5-methylphenyl)picolinic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to couple a boronic acid derivative with a halogenated picolinic acid under palladium catalysis.
Oxidation: The intermediate product from the coupling reaction is then subjected to oxidation to introduce the carboxylic acid group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(2-Methoxy-5-methylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
4-(2-Methoxy-5-methylphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-methylphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can modulate biological pathways. The compound’s structure allows it to act as a chelating agent, influencing various biochemical processes .
Comparison with Similar Compounds
4-(2-Methoxy-5-methylphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: The parent compound, which lacks the methoxy and methyl groups.
Nicotinic acid: An isomer with the carboxyl group at a different position.
Isonicotinic acid: Another isomer with distinct biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(2-methoxy-5-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-4-13(18-2)11(7-9)10-5-6-15-12(8-10)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLCAOJTAOUBHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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